molecular formula C16H22Cl2N2 B1422928 N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride CAS No. 1269151-13-4

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride

Cat. No.: B1422928
CAS No.: 1269151-13-4
M. Wt: 313.3 g/mol
InChI Key: NCWBMTFGEKKNGV-UHFFFAOYSA-N
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Description

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride is a chemical compound with the molecular formula C16H21ClN2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its quinoline and cyclopentanamine moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride typically involves the reaction of 2-methylquinoline with cyclopentanamine in the presence of suitable reagents and catalysts. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity. The final product is then converted to its dihydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives and substituted cyclopentanamine compounds, which can have different biological and chemical properties.

Scientific Research Applications

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The cyclopentanamine group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methylquinolin-4-yl)methyl]cyclohexanamine dihydrochloride
  • N-[(2-methylquinolin-4-yl)methyl]cycloheptanamine dihydrochloride
  • N-[(2-methylquinolin-4-yl)methyl]cyclooctanamine dihydrochloride

Uniqueness

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride is unique due to its specific combination of the quinoline and cyclopentanamine moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its specific molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH/c1-12-10-13(11-17-14-6-2-3-7-14)15-8-4-5-9-16(15)18-12;;/h4-5,8-10,14,17H,2-3,6-7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWBMTFGEKKNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC3CCCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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